molecular formula C15H21N3O5 B8548215 5-Methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzamide

5-Methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzamide

Cat. No.: B8548215
M. Wt: 323.34 g/mol
InChI Key: NBSPPKWAGGYQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzamide is a useful research compound. Its molecular formula is C15H21N3O5 and its molecular weight is 323.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21N3O5

Molecular Weight

323.34 g/mol

IUPAC Name

5-methoxy-2-nitro-4-(3-pyrrolidin-1-ylpropoxy)benzamide

InChI

InChI=1S/C15H21N3O5/c1-22-13-9-11(15(16)19)12(18(20)21)10-14(13)23-8-4-7-17-5-2-3-6-17/h9-10H,2-8H2,1H3,(H2,16,19)

InChI Key

NBSPPKWAGGYQCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OCCCN2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoic acid hydrochloride (9.63 g, 24 mmol) in thionyl chloride (20 ml) and DMF (50 μl) was heated at 45° C. for 1.5 hours. The excess thionyl chloride was removed by evaporation and by azeotroping with toluene (×2). The resulting solid was suspended in THF (250 ml) and methylene chloride (100 ml) and ammonia was bubbled though the mixture for 30 minutes and the mixture stirred for a further 1.5 hours at ambient temperature. The volatiles were removed by evaporation, the residue was dissolved in water and applied to a Diaion (trade mark of Mitsubishi) HP20SS resin column and eluted with water/methanol (100/0 to 95/5). The solvent was removed by evaporation from the fractions containing product and the residue was dissolved in a minimum of methanol and the solution was diluted with ether. The resulting precipitate was collected by filtration, washed with ether and dried under vacuum to give 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzamide (7.23 g, 73%).
Name
5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoic acid hydrochloride
Quantity
9.63 g
Type
reactant
Reaction Step One
Name
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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